molecular formula C7H14O2 B13287722 2-Ethyl-4-hydroxy-2-methylbutanal

2-Ethyl-4-hydroxy-2-methylbutanal

Cat. No.: B13287722
M. Wt: 130.18 g/mol
InChI Key: AQPPSGRBXOVMHK-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxy-2-methylbutanal is an organic compound belonging to the class of aldehydes. Aldehydes are characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound is notable for its branched structure, which includes an ethyl group and a hydroxyl group attached to the main carbon chain. Aldehydes like this compound are often found in various natural and synthetic products, contributing to their distinct aromas and flavors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-hydroxy-2-methylbutanal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize yield and purity. The choice of method depends on factors like cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-hydroxy-2-methylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a catalyst or under acidic/basic conditions.

Major Products:

    Oxidation: 2-Ethyl-4-hydroxy-2-methylbutanoic acid.

    Reduction: 2-Ethyl-4-hydroxy-2-methylbutanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

2-Ethyl-4-hydroxy-2-methylbutanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the flavor and fragrance industry due to its distinct aroma, contributing to the sensory properties of various products.

Mechanism of Action

The mechanism by which 2-Ethyl-4-hydroxy-2-methylbutanal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2-Methylbutanal: Another branched aldehyde with a similar structure but lacking the hydroxyl group.

    3-Methylbutanal: Similar in structure but with the methyl group positioned differently.

    2-Methylpropanal: A simpler aldehyde with fewer carbon atoms.

Uniqueness: 2-Ethyl-4-hydroxy-2-methylbutanal is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical and physical properties. These functional groups influence its reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-ethyl-4-hydroxy-2-methylbutanal

InChI

InChI=1S/C7H14O2/c1-3-7(2,6-9)4-5-8/h6,8H,3-5H2,1-2H3

InChI Key

AQPPSGRBXOVMHK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCO)C=O

Origin of Product

United States

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